N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide
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Overview
Description
“N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide” is a compound that contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a cinnamamide group, which is a common structure in many pharmaceutical compounds .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide” would depend on its specific molecular structure. Furan derivatives generally have interesting properties due to the aromaticity of the furan ring and the various functional groups that can be attached to it .
Scientific Research Applications
- A series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives (compounds 1–8) were synthesized and evaluated. Among these, compound 8 (bearing a 2,4-dihydroxy group) exhibited potent tyrosinase inhibitory activity with IC50 values of 0.0433 µM (monophenolase substrate) and 0.28 µM (diphenolase substrate) .
- Compound 8 binds to both the catalytic and allosteric sites of tyrosinase, inhibiting enzyme activity. Molecular dynamics analysis revealed interactions with specific residues in the tyrosinase active site pocket .
- Additionally, compound 8 attenuated melanin synthesis and cellular tyrosinase activity, making it a potential antipigmentation agent .
Tyrosinase Inhibition and Melanogenesis:
Mechanism of Action
Safety and Hazards
The safety and hazards of “N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide” would depend on its specific physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, N-[2-(Furan-2-yl)ethyl]acetamide, is classified as Acute Tox. 4 Oral - Eye Irrit. 2 .
Future Directions
The future directions for research on “N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide” would likely involve further studies on its synthesis, properties, and potential applications. Furan derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .
properties
IUPAC Name |
(E)-N-[2-(furan-2-yl)-2-methoxyethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-19-15(14-8-5-11-20-14)12-17-16(18)10-9-13-6-3-2-4-7-13/h2-11,15H,12H2,1H3,(H,17,18)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHJFCLIYVCFK-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=CC=CC=C1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-yl)-2-methoxyethyl)cinnamamide |
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